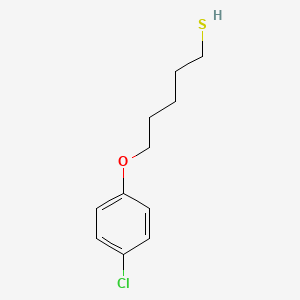

5-(4-chlorophenoxy)-1-pentanethiol

Description

5-(4-Chlorophenoxy)-1-pentanethiol is a sulfur-containing organic compound characterized by a pentanethiol backbone substituted with a 4-chlorophenoxy group at the fifth carbon. Its structural analogs, however, provide insights into its hypothetical behavior and comparative advantages.

Properties

IUPAC Name |

5-(4-chlorophenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOLASCZKRMWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCS)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

- 1-Pentanethiol: Lacks the chlorophenoxy group but shares the thiol-terminated pentane chain. In nanoparticle (Au NP) assembly, 1-pentanethiol acts as a modifier, binding to NP surfaces via the thiol group and increasing hydrophobicity to stabilize interfacial films .

- 5-(4-Chlorophenoxy)-1-Pentanethiol: The addition of the chlorophenoxy group likely enhances aromatic stacking interactions and overall hydrophobicity compared to 1-pentanethiol. This could improve NP film stability in multiphase systems or enable directed self-assembly in polymer matrices.

Chlorophenoxy-Containing Analogues

- Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): A herbicide with a nitrobenzoic acid core. Unlike 5-(4-chlorophenoxy)-1-pentanethiol, acifluorfen’s polar nitro and carboxylic acid groups render it water-soluble and bioactive, targeting plant enzyme systems .

- Triticonazole (5-((4-Chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol): A triazole fungicide. Its chlorophenyl and triazole groups enable antifungal activity via cytochrome P450 inhibition, contrasting with the non-bioactive, surface-active role of 5-(4-chlorophenoxy)-1-pentanethiol .

Role in Interfacial Systems

- Promoters vs. Modifiers: Tetrabutylammonium nitrate (TBA⁺NO₃⁻): Classified as a promoter, it facilitates Au NP adsorption at oil-water interfaces without chemically modifying the NP surface . 1-Pentanethiol: A modifier that alters NP surface chemistry via covalent thiol bonding . 5-(4-Chlorophenoxy)-1-Pentanethiol: Likely acts as a modifier due to its thiol group, but the chlorophenoxy substituent may further tune interfacial behavior (e.g., enhanced π-π interactions in aromatic solvents).

Data Table: Key Properties of Comparable Compounds

| Compound | Functional Groups | Primary Use/Role | Key Interaction Mechanism |

|---|---|---|---|

| 1-Pentanethiol | Thiol (-SH) | NP surface modifier | Covalent Au-S bonding |

| Acifluorfen | Chlorophenoxy, nitrobenzoic acid | Herbicide | Enzyme inhibition |

| Triticonazole | Chlorophenyl, triazole | Fungicide | Cytochrome P450 inhibition |

| 5-(4-Chlorophenoxy)-1-Pentanethiol | Thiol, chlorophenoxy | Hypothetical: NP/polymer modifier | Au-S bonding + aromatic stacking |

Research Implications and Gaps

While 1-pentanethiol’s role in NP assembly is well-documented , the chlorophenoxy derivative’s behavior remains speculative. Its structure suggests synergistic effects:

- Enhanced Hydrophobicity: The chlorophenoxy group may reduce water solubility compared to 1-pentanethiol, favoring adsorption at nonpolar interfaces.

- Multi-Domain Interactions: Potential for dual functionality (thiol-mediated binding + chlorophenoxy-driven self-organization) in composite materials.

Further experimental work is needed to validate its surface activity, stability, and applications relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.